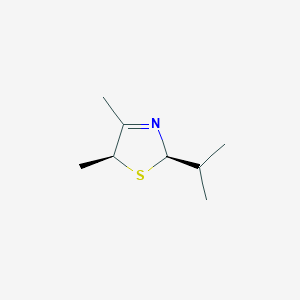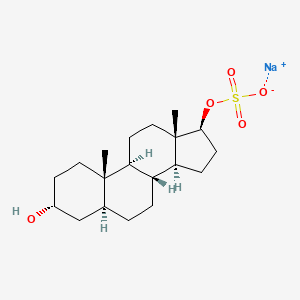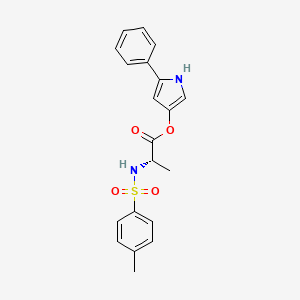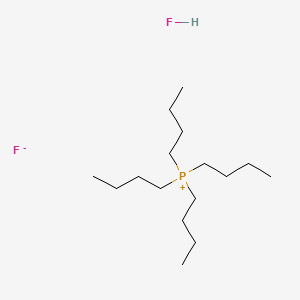![molecular formula C₂₃H₂₇N₃O₆ B1141791 N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide CAS No. 203002-58-8](/img/structure/B1141791.png)
N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide, also known as N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide, is a useful research compound. Its molecular formula is C₂₃H₂₇N₃O₆ and its molecular weight is 441.48. The purity is usually 95%.
BenchChem offers high-quality N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiarrhythmic Agent
NIP-142 has been shown to be an effective antiarrhythmic agent. It has been found to prolong the atrial effective refractory period and terminate experimental atrial fibrillation in dogs . This makes it a promising candidate for the treatment of supraventricular arrhythmia .
Atrial Specific Action Potential Duration Prolongation
NIP-142 is a novel benzopyrane derivative that blocks potassium, calcium, and sodium channels and shows atrial specific action potential duration prolongation . This property could be beneficial in the treatment of atrial fibrillation.
Blocker of Potassium Currents
NIP-142 preferentially blocks the ultrarapid delayed rectifier potassium current (IKur) and the acetylcholine-activated potassium current (IKACh) . Since IKur and IKACh have been shown to be expressed more abundantly in the atrial than in the ventricular myocardium, the atrial-specific repolarization prolonging effect of NIP-142 is considered to be due to the blockade of these potassium currents .
Treatment of Several Types of Atrial Fibrillation
In canine models, NIP-142 was shown to terminate the microreentry type AF induced by vagal nerve stimulation and the macroreentry type atrial flutter induced by an intercaval crush . These effects of NIP-142 have been attributed to the prolongation of atrial effective refractory period (ERP), because this compound prolonged atrial ERP without affecting intraatrial and interatrial conduction times in these models .
Reversal of Atrial ERP Shortening
NIP-142 also reversed the atrial ERP shortening and the loss of rate adaptation induced by short-term rapid atrial pacing in anesthetized dogs . This suggests that NIP-142 could be useful in the treatment of conditions associated with rapid atrial pacing.
作用機序
Target of Action
The primary targets of N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide, also known as NIP-142, are the potassium channels, specifically the α-subunits Kv1.5, Kv4.2, and Kv4.3 . These channels play a crucial role in the repolarization of the cardiac action potential . NIP-142 also targets the acetylcholine-activated potassium channel (IKACh), which is more abundantly expressed in atrial than ventricular myocytes .
Mode of Action
NIP-142 blocks the outward current through potassium channel α-subunits Kv1.5, Kv4.2, and Kv4.3 in a concentration-dependent manner . It also preferentially blocks the ultrarapid delayed rectifier potassium current (IKur) and the acetylcholine-activated potassium current (IKACh) . This blockade of potassium currents contributes to the compound’s antiarrhythmic activity .
Biochemical Pathways
By blocking the potassium channels underlying the transient and sustained outward currents, NIP-142 affects the repolarization phase of the cardiac action potential . This results in the prolongation of the action potential duration and effective refractory period, and an increase in the contractile force . These changes may contribute to the termination of atrial arrhythmias .
Result of Action
The molecular and cellular effects of NIP-142’s action include a concentration-dependent blockade of the outward current through potassium channel α-subunits Kv1.5, Kv4.2, and Kv4.3 . In isolated mouse atrial myocardia, NIP-142 prolonged the action potential duration and effective refractory period, and increased the contractile force . These results suggest that NIP-142 blocks the potassium channels underlying the transient and sustained outward currents, which may contribute to its antiarrhythmic activity .
特性
IUPAC Name |
N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6/c1-23(2)22(28)21(24-14-6-7-14)16-11-17(18(26(29)30)12-19(16)32-23)25-20(27)10-13-4-8-15(31-3)9-5-13/h4-5,8-9,11-12,14,21-22,24,28H,6-7,10H2,1-3H3,(H,25,27)/t21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWADWMAQVCHLHJ-FCHUYYIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide | |
Q & A
Q1: What is NIP-142 and what makes it a promising antiarrhythmic agent?
A1: N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide, also known as NIP-142, is a benzopyran derivative that exhibits promising antiarrhythmic properties. [] Unlike traditional Class III antiarrhythmic agents, NIP-142 demonstrates atrial-specific action potential duration prolongation and lacks reverse frequency dependence, making it a potentially safer and more effective treatment option for supraventricular arrhythmias. [] Preclinical studies have shown its efficacy in terminating various types of atrial fibrillation (AF) in canine models. []
Q2: How does NIP-142 exert its atrial-specific effects on action potential duration?
A2: NIP-142 primarily acts by blocking specific potassium channels found predominantly in atrial myocardium:
- IKur (Ultra-rapid delayed rectifier potassium current): This current plays a crucial role in atrial repolarization. []
- IKACh (Acetylcholine-activated potassium current): This current contributes to atrial action potential shortening, particularly during vagal stimulation. [, ]
Q3: What other ion channels does NIP-142 affect?
A3: Apart from IKur and IKACh, research indicates that NIP-142 can also block other ion channels, albeit at higher concentrations:
- Kv1.5, Kv4.2, and Kv4.3: These potassium channels contribute to transient and sustained outward currents in the heart. []
- KCNQ1/KCNE1: This channel underlies the slow component of the cardiac delayed rectifier potassium current (IKs). []
- HERG (ether a go-go related gene) channel: This channel plays a role in cardiac repolarization. []
Q4: Can you elaborate on the specific effects of NIP-142 on atrial electrophysiology?
A4: Studies using isolated guinea pig and canine atrial tissues have demonstrated that NIP-142:
- Prolongs atrial action potential duration: This effect is concentration-dependent and more pronounced in the atria compared to ventricles. []
- Increases atrial effective refractory period: This prolongation contributes to the suppression of reentrant circuits, a common mechanism underlying AF. [, ]
- Reverses carbachol-induced shortening of atrial action potential duration: This suggests a direct inhibitory effect on the IKACh current. []
Q5: What types of atrial fibrillation have been shown to be responsive to NIP-142 in preclinical models?
A5: In canine models, NIP-142 has demonstrated efficacy in terminating:
- Microreentry type AF: Induced by vagal nerve stimulation. [, ]
- Macroreentry type atrial flutter: Induced by an intercaval crush. [, ]
- Focal activity type AF: Induced by aconitine. []
Q6: Has NIP-142 been studied in the context of atrial remodeling and its impact on AF?
A6: Yes, research indicates that NIP-142 can reverse atrial electrophysiological remodeling induced by short-term rapid atrial pacing in anesthetized dogs. This includes reversing the shortening of atrial ERP and the loss of rate adaptation. []
Q7: What are the potential advantages of NIP-142 over existing antiarrhythmic drugs for AF treatment?
A7: NIP-142 offers several potential advantages:
- Atrial selectivity: Its preferential action on atrial ion channels minimizes the risk of ventricular proarrhythmic effects, a significant concern with many current antiarrhythmic drugs. [, ]
- Efficacy in various AF types: Preclinical studies demonstrate its potential in treating different mechanisms of AF. []
- Reversal of atrial remodeling: This suggests a potential benefit in preventing AF recurrence. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)

![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)


